![molecular formula C20H25N3O4S B2804728 甲酸3-(3-(环庚基氨基)-3-氧代丙基)-4-氧代-2-硫代-1,2,3,4-四氢喹唑啉-7-羧酸酯 CAS No. 946253-59-4](/img/structure/B2804728.png)
甲酸3-(3-(环庚基氨基)-3-氧代丙基)-4-氧代-2-硫代-1,2,3,4-四氢喹唑啉-7-羧酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a derivative of quinazoline, a class of organic compounds with a wide range of biological activities. Quinazolines have been studied for their potential applications in medicinal chemistry, including as anticancer, antimicrobial, and anti-inflammatory agents .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazoline ring, a cycloheptylamine group, and a carboxylate group. The exact arrangement of these groups would depend on the specific synthesis process .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact molecular structure .科学研究应用
有机合成中的环化反应
环化反应是有机合成中的一个基本方面,它能使环状化合物从线性前体中构建。例如,甲基3-(邻甲氧羰基苯胺基)丙酸酯的Dieckmann环化反应生成甲基1,2,3,4-四氢-4-氧代喹啉-3-羧酸酯,展示了环化反应在合成杂环化合物中的应用,杂环化合物是许多生物活性分子的核心结构(Proctor, Ross, & Tapia, 1972)。
组合化学用于药物发现
组合化学允许快速合成大量的化合物,这些化合物可以筛选出潜在的药物应用。Ivachtchenko, Kovalenko, & Drushlyak (2003)的一项研究开发了一种液相合成方法,用于合成二取代和三取代的4-氧代-2-硫代-1,2,3,4-四氢喹唑啉的组合库,这些化合物在结构上与所讨论的化合物相似,突出了它们在药物发现过程中的潜力(Ivachtchenko, Kovalenko, & Drushlyak, 2003)。
受限氨基酸衍生物的合成
受限氨基酸衍生物在药物化学中得到应用,特别是在肽和肽模拟物药物的开发中。Szakonyi, Fülöp, Tourwé, & de Kimpe (2002)报道了1,2,7,7a-四氢-1aH-环丙[b]喹啉-1a-羧酸酯的合成,这是一种受限氨基酸衍生物,通过环丙烷化过程合成,可能与理解所讨论化合物的合成和应用有关(Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002)。
分子对接研究用于药物设计
分子对接研究在药物设计中至关重要,它使研究人员能够预测小分子与生物靶标之间的相互作用。Kovalenko, Drushlyak, Konovalova, Mariutsa, Kravchenko, Ivachtchenko, & Mitkin (2019)描述了甲基4-羟基-2-硫代-1,2-二氢喹啉-3-羧酸酯的合成和结构确认,并进行了分子对接研究以评估其作为乙型肝炎病毒复制抑制剂的潜力,展示了合成化学和计算生物学在药物开发中的整合(Kovalenko et al., 2019)。
作用机制
未来方向
The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a potential drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical studies .
属性
IUPAC Name |
methyl 3-[3-(cycloheptylamino)-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-27-19(26)13-8-9-15-16(12-13)22-20(28)23(18(15)25)11-10-17(24)21-14-6-4-2-3-5-7-14/h8-9,12,14H,2-7,10-11H2,1H3,(H,21,24)(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCSUFRNCVEJHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NC3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-(cycloheptylamino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。